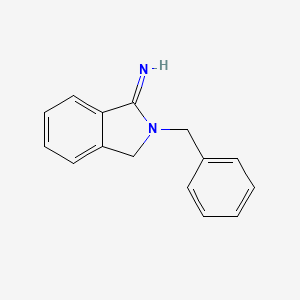

2-Benzylisoindolin-1-imine

Beschreibung

Significance of the Isoindolin-1-imine Framework in Organic Synthesis

The isoindolin-1-imine framework is a notable five-membered, nitrogen-containing heterocyclic structure that has garnered considerable attention in the fields of organic and medicinal chemistry. researchgate.net This class of compounds serves as a crucial building block in the synthesis of more complex molecules due to its inherent reactivity and structural versatility. The significance of the isoindolin-1-imine scaffold lies in its role as a precursor to a wide array of isoindole analogues which are investigated for their therapeutic and biological activities. arkat-usa.org

Research has shown that derivatives of the isoindolin-1-imine core exhibit a range of biological properties, including potential anticancer, antibacterial, and antifungal activities. ontosight.airesearchgate.net Their ability to interact with various biological targets, such as enzymes and receptors, makes them attractive candidates for drug discovery and development. ontosight.ai For instance, certain isoindolin-1-imine derivatives have been explored as NR2B-selective NMDA receptor antagonists and thrombin receptor (PAR-1) inhibitors. arkat-usa.orgsorbonne-universite.fr The development of efficient synthetic routes, such as one-pot, multi-component reactions, has further enhanced the accessibility and utility of this scaffold, allowing for the creation of diverse molecular libraries for further investigation. researchgate.netarkat-usa.orgresearchgate.net

Contextualization of 2-Benzylisoindolin-1-imine within the Isoindolin-1-imine Class

This compound is a specific derivative within the larger family of isoindolin-1-imines. Its structure is characterized by the core isoindolin-1-imine fused ring system, with a benzyl group (a benzene ring attached to a methylene group, -CH2-) substituted at the nitrogen atom at position 2 of the isoindoline ring. This substitution distinguishes it from other members of the class which may have different alkyl or aryl groups at this position.

The synthesis of such 2-substituted isoindolin-1-imines is often achieved through condensation reactions involving starting materials with adjacent formyl or cyano groups on a benzene ring, which react with a primary amine—in this case, benzylamine. sorbonne-universite.fr The development of novel one-pot procedures, often utilizing 2-cyanobenzaldehyde, an amine (like benzylamine), and another component, has provided efficient pathways to these structures. sorbonne-universite.frthieme-connect.com The benzyl substituent can influence the compound's physical and chemical properties, including its reactivity and potential biological interactions, making it a distinct entity for study within the broader and synthetically valuable isoindolin-1-imine class.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | 2-benzyl-2,3-dihydro-1H-isoindol-1-imine |

| Molecular Formula | C15H14N2 |

| Molecular Weight | 222.29 g/mol |

| CAS Number | 293329-84-7 |

This data is compiled from available chemical databases and research literature.

Research Findings on Isoindolin-1-imine Synthesis

Synthetic chemists have developed various methods to construct the isoindolin-1-imine core, highlighting the importance of this structural motif. Key findings in the synthesis of these compounds include:

Multi-component Reactions (MCRs): A prominent strategy involves the cascade three-component condensation of 2-cyanobenzaldehyde, an amine, and an active methylene compound. researchgate.net This approach is valued for its efficiency, high yields (often 85-98%), and mild reaction conditions, sometimes proceeding at room temperature in aqueous media without a catalyst. researchgate.netarkat-usa.org

One-Pot Procedures: Novel one-pot methods have been successfully developed. For example, the reaction of 2-cyanobenzaldehyde, an amine, and an alcohol, catalyzed by acetic acid, can produce 2-substituted 3-alkoxyisoindolin-1-imine derivatives in good yields (65–96%). sorbonne-universite.frthieme-connect.com

Substrate Versatility: These synthetic strategies accommodate a wide range of substrates, allowing for the creation of a diverse library of isoindolin-1-imine derivatives with various substitutions. arkat-usa.orgthieme-connect.com This versatility is crucial for structure-activity relationship studies in medicinal chemistry.

Eigenschaften

IUPAC Name |

2-benzyl-3H-isoindol-1-imine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2/c16-15-14-9-5-4-8-13(14)11-17(15)10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORHDDLAIQJIRFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.